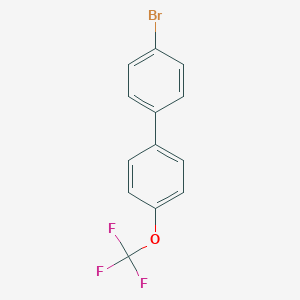

4'-Bromo-4-(trifluoromethoxy)biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJDIXJKGSONDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631489 | |

| Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134150-03-1 | |

| Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-4-(trifluoromethoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines purification methods, and presents a full characterization profile.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery and the development of functional materials. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the bromine atom for further functionalization through various cross-coupling reactions.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Two principal pathways are viable for the synthesis of the target compound.

Reaction Scheme:

-

Pathway A: Coupling of 4-bromophenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene.

-

Pathway B: Coupling of 4-(trifluoromethoxy)phenylboronic acid with 1,4-dibromobenzene.

This guide will focus on Pathway A, as it often provides better control over the formation of the desired monosubstituted product.

Synthesis Pathway Diagram

Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 4-Bromophenylboronic acid | 5467-74-3 | 200.82 | 1.2 | 1.2 |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 241.00 | 1.0 | 1.0 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |

| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |

| Toluene | 108-88-3 | 92.14 | - | - |

| Water | 7732-18-5 | 18.02 | - | - |

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (1.2 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.[3]

Purification Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: Carefully load the crude product slurry onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid.

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Physical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.[4][5]

| Property | Value |

| IUPAC Name | 1-Bromo-4-(4-(trifluoromethoxy)phenyl)benzene |

| CAS Number | 134150-03-1 |

| Molecular Formula | C₁₃H₈BrF₃O |

| Molecular Weight | 317.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 80-100 °C (based on similar biphenyl structures) |

| ¹H NMR | Expected Chemical Shifts (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 4H, Ar-H)δ 7.45-7.35 (m, 4H, Ar-H)Note: Aromatic protons will appear as complex multiplets due to coupling. |

| ¹³C NMR | Expected Chemical Shifts (CDCl₃, 100 MHz): δ 149.0 (q, JCF ≈ 2 Hz, C-O), 140.0, 139.0, 132.0, 129.0, 128.5, 122.0, 121.5 (Ar-C), 120.5 (q, JCF ≈ 257 Hz, CF₃) |

| ¹⁹F NMR | Expected Chemical Shift (CDCl₃, 376 MHz): δ -58 to -60 ppm (s, -OCF₃)Referenced to CFCl₃.[6][7] |

| Mass Spectrum | Expected m/z: 316/318 ([M]⁺, isotopic pattern for Br), 237 ([M-Br]⁺), 152 ([M-Br-OCF₃]⁺) |

Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and assign the chemical shifts and coupling constants.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Analyze the sample using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Identify the molecular ion peak and characteristic fragment ions.

Melting Point Determination:

-

Place a small amount of the dry, crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

Safety Considerations

-

Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reagent Hazards: Palladium catalysts are toxic and should be handled with care. Aryl halides and boronic acids can be irritating to the skin and respiratory tract. Toluene is a flammable and toxic solvent. Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described Suzuki-Miyaura coupling protocol is a reliable and high-yielding method for obtaining this valuable synthetic intermediate. The comprehensive characterization workflow ensures the identity and purity of the final product, making it suitable for subsequent applications in pharmaceutical and materials science research.

References

Technical Guide: Spectroscopic Analysis of 4'-Bromo-4-(trifluoromethoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4'-Bromo-4-(trifluoromethoxy)biphenyl, a molecule of interest in medicinal chemistry and materials science. This document details its structural characterization through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene

-

Molecular Formula: C₁₃H₈BrF₃O[1]

-

Molecular Weight: 317.10 g/mol

Spectral Data

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' |

| ~ 7.55 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' |

| ~ 7.50 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 |

| ~ 7.30 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 149.0 (q, J ≈ 1.8 Hz) | C-4 |

| ~ 140.0 | C-1' |

| ~ 138.5 | C-1 |

| ~ 132.5 | C-3', C-5' |

| ~ 129.0 | C-2, C-6 |

| ~ 128.5 | C-2', C-6' |

| ~ 122.0 | C-4' |

| ~ 121.5 | C-3, C-5 |

| ~ 120.5 (q, J ≈ 257 Hz) | -OCF₃ |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 316, 318 | ~1:1 | [M]⁺, [M+2]⁺ (presence of Bromine) |

| 237, 239 | ~1:1 | [M - Br]⁺ |

| 152 | [Biphenyl]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for compounds similar to this compound, which can be adapted for the target molecule.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Acquisition Parameters:

- Spectral Width: -2 to 12 ppm.

- Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-2 seconds.

- Acquisition Time: 2-4 seconds.

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3. ¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency).

- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

- Acquisition Parameters:

- Spectral Width: 0 to 200 ppm.

- Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

- Relaxation Delay: 2-5 seconds.

- Acquisition Time: 1-2 seconds.

- Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

1. Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

- For high-resolution mass spectrometry (HRMS), prepare a more dilute solution (e.g., 10-100 µg/mL).

2. Electron Ionization (EI) Mass Spectrometry:

- Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.

- Ionization Energy: Standard 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Mass Range: Scan from m/z 50 to 500.

- Data Analysis: Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak characteristic of a bromine-containing compound, which will have nearly equal intensities.[3][4][5] Analyze the fragmentation pattern to confirm the structure.

3. Electrospray Ionization (ESI) Mass Spectrometry (for HRMS):

- Instrument: A liquid chromatograph-mass spectrometer (LC-MS) with an ESI source.

- Solvent Flow Rate: 0.2-0.5 mL/min.

- Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

- Mass Analyzer: TOF or Orbitrap for high-resolution data.

- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4'-Bromo-4-(trifluoromethoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-4-(trifluoromethoxy)biphenyl is a halogenated and fluorinated biphenyl derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry and materials science, offering a rigid framework that can be functionalized to modulate biological activity or physical properties. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrF₃O | [1] |

| Molecular Weight | 317.11 g/mol | [1] |

| CAS Number | 134150-03-1 | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Boiling Point | 190.5 °C at 760 mmHg | |

| Melting Point | Not explicitly reported | |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) | Inferred from similar compounds |

| pKa | Not experimentally determined |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of this compound can be achieved by coupling a suitable boronic acid or ester with a halogenated precursor.

Reaction Scheme:

Caption: General Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-bromophenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically an aqueous solution of potassium carbonate or sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

General Protocol:

-

Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For biphenyl derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove any remaining impurities. The crystals are then dried under vacuum.

Biological Relevance and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and the effects on signaling pathways of this compound. However, the biphenyl scaffold and the trifluoromethoxy group are present in numerous biologically active molecules, suggesting potential areas of interest for this compound.

Biphenyl derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The specific biological profile is highly dependent on the nature and position of the substituents on the biphenyl core.

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry.[2] It is known to enhance metabolic stability by blocking potential sites of metabolism and can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2] Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic properties of the biphenyl system, potentially influencing its binding affinity to biological targets.[2]

Given these general properties, this compound could be a valuable intermediate for the synthesis of novel compounds for screening in various biological assays. Its potential as a precursor for more complex molecules makes it a compound of interest for drug discovery programs targeting a variety of diseases.

References

An In-depth Technical Guide to 4'-Bromo-4-(trifluoromethoxy)biphenyl (CAS Number: 134150-03-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4'-Bromo-4-(trifluoromethoxy)biphenyl. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Chemical Structure and Properties

This compound is a halogenated and fluorinated biphenyl derivative. The presence of the bromine atom and the trifluoromethoxy group imparts unique electronic and lipophilic characteristics, making it an attractive scaffold for the development of novel molecules with potential applications in pharmaceuticals and materials science.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 134150-03-1 | [1] |

| Molecular Formula | C₁₃H₈BrF₃O | [1] |

| Molecular Weight | 317.10 g/mol | [1] |

| IUPAC Name | 1-Bromo-4-[4-(trifluoromethoxy)phenyl]benzene | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Br)OC(F)(F)F | [1] |

| InChI | InChI=1S/C13H8BrF3O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-13(15,16,17)/h1-8H | [1] |

| InChIKey | SOJDIXJKGSONDR-UHFFFAOYSA-N | [1] |

Synthesis

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids or their esters.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

1-Bromo-4-(trifluoromethoxy)benzene

-

4-Bromophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., Toluene, or a mixture of Dioxane and Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), 4-bromophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Then, add the palladium catalyst (0.01-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow:

Caption: General workflow for the synthesis and purification.

Spectroscopic Data

While a comprehensive, publicly available dataset of experimental spectra for this compound is limited, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The protons on the brominated ring will have a different chemical shift and coupling pattern compared to those on the trifluoromethoxy-substituted ring. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbon attached to the bromine will be shifted downfield. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z 316 and 318 with an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of Br, OCF₃, and cleavage of the biphenyl bond. |

| IR Spectroscopy | Characteristic peaks for C-Br stretching, C-F stretching (around 1100-1300 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching will be present. |

Biological Activity and Signaling Pathways

Currently, there is no specific published research detailing the biological activity or the mechanism of action of this compound. However, the biphenyl scaffold is a well-established privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of pharmacological activities.[1]

The introduction of a trifluoromethoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It is known to increase lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, the trifluoromethoxy group is metabolically stable, which can lead to an improved pharmacokinetic profile.

Given the structural alerts, potential areas of investigation for the biological activity of this compound and its derivatives could include:

-

Enzyme Inhibition: The biphenyl scaffold can fit into the active sites of various enzymes.

-

Receptor Modulation: It may act as a ligand for nuclear receptors or G-protein coupled receptors.

-

Antiproliferative Activity: Many biphenyl derivatives have been investigated as potential anticancer agents.

Logical Relationship for Investigating Biological Activity:

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds. Its preparation via Suzuki-Miyaura coupling is a well-established and efficient method. While its specific biological properties are yet to be explored, its structural features suggest that it holds promise for the development of new therapeutic agents and advanced materials. Further research into this compound and its derivatives is warranted to fully elucidate its potential.

References

IUPAC name for 4'-Bromo-4-(trifluoromethoxy)biphenyl

An In-depth Technical Guide to 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, commonly known as 4'-Bromo-4-(trifluoromethoxy)biphenyl, is a fluorinated biaryl compound of significant interest in medicinal chemistry and materials science. Its structure combines a biphenyl scaffold, a versatile platform for building complex molecules, with two key functional groups: a bromine atom and a trifluoromethoxy group. The bromine atom serves as a reactive handle for further chemical modifications, most notably through cross-coupling reactions.[1][2] The trifluoromethoxy (-OCF₃) group is a valuable substituent in drug design, known for enhancing crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and lipophilicity, which can improve a drug candidate's overall efficacy and bioavailability.[3][4]

This technical guide provides a comprehensive overview of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, detailing its chemical properties, a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | [5] |

| CAS Number | 134150-03-1 | [5][6] |

| Molecular Formula | C₁₃H₈BrF₃O | [5] |

| Molecular Weight | 317.105 g/mol | [5] |

| Purity | ≥97% (Typical) | [5] |

| InChI Key | SOJDIXJKGSONDR-UHFFFAOYSA-N | [5] |

| Canonical SMILES | FC(F)(F)OC1=CC=C(C2=CC=C(Br)C=C2)C=C1 | [5] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for synthesizing substituted biphenyls, including the title compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[9][10][11] For the synthesis of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, this involves coupling 1-bromo-4-(trifluoromethoxy)benzene with 4-bromophenylboronic acid.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[11][12]

Experimental Protocol

This protocol provides a general methodology for the synthesis of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene.

Materials and Reagents:

-

4-Bromophenylboronic acid (1.2 equiv)

-

1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)[13]

-

Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)[8][14]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)[8][10]

-

1,4-Dioxane and Water (e.g., 3:1 v/v ratio) or Toluene/Water[7][8]

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or pressure tube, add 4-bromophenylboronic acid, 1-bromo-4-(trifluoromethoxy)benzene, the palladium catalyst, and the phosphine ligand.[7][8]

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water) followed by the base (e.g., K₂CO₃).[8][10]

-

Reaction: Heat the reaction mixture to 90-105 °C with vigorous stirring for 6-12 hours.[8] The reaction should be shielded from light, especially if using light-sensitive catalysts.[15]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[7]

-

Work-up: Once complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).[10]

-

Washing: Combine the organic layers and wash sequentially with water and then brine.[7][15]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene.[10]

Synthetic Workflow Diagram

Applications in Research and Drug Development

1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[2][4]

-

Medicinal Chemistry Scaffold: The biphenyl core is a privileged structure in drug discovery, appearing in numerous approved drugs. This compound provides a pre-formed biphenyl scaffold that can be further elaborated.

-

Handle for Cross-Coupling: The bromine atom is a versatile functional group that allows for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings), enabling the attachment of other molecular fragments to build a target drug candidate.

-

Pharmacokinetic Modulation: The trifluoromethoxy group is a bioisostere of other functional groups and is used by medicinal chemists to fine-tune the properties of a lead compound.[3] Its high electronegativity and lipophilicity can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of enzymatic degradation, and increase membrane permeability, which is critical for oral bioavailability and crossing the blood-brain barrier.[3][4]

Safety and Handling

Based on available safety data, 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene should be handled with appropriate care in a laboratory setting.[5]

-

Hazard Statements:

-

Precautionary Measures:

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

References

- 1. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 2. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4'-Bromo-4-(trifluoromethoxy)biphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a compound of interest in various research and development sectors. A comprehensive search of available scientific literature and databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. Consequently, this document provides a detailed framework for the experimental determination of its solubility. It includes a summary of its key physicochemical properties to inform solvent selection and a generalized, robust experimental protocol for accurate solubility measurement. This guide is intended to be a foundational resource for scientists and researchers, enabling them to generate reliable solubility data essential for applications ranging from reaction chemistry to formulation development.

Introduction

Physicochemical Properties

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" provides a qualitative prediction of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The structure of this compound, with its aromatic rings, bromine, and trifluoromethoxy group, suggests a degree of lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H8BrF3O | Fluorochem[1] |

| CAS Number | 134150-03-1 | Fluorochem[1] |

| IUPAC Name | 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | Fluorochem[1] |

Note: Further experimental determination of properties such as melting point, logP, and pKa would provide a more complete solubility profile.

Predicted Solubility

Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the biphenyl core and the bromo and trifluoromethoxy groups contributes to its non-polar character. Therefore, it is anticipated to exhibit higher solubility in solvents such as ethers, ketones, and aromatic hydrocarbons, and lower solubility in highly polar solvents like water and lower alcohols. However, empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurements due to its accuracy and reliability.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

4.2. Experimental Procedure

-

Preparation of Stock Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble) at a known concentration.

-

Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them using a validated HPLC or GC method.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation may be necessary to achieve clear separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted samples using the previously calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the respective solvent using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the literature, this guide provides the necessary framework for its empirical determination. By understanding the compound's physicochemical properties and following a rigorous experimental protocol, researchers can generate the reliable data needed to advance their work in drug development, chemical synthesis, and material science. The methodologies outlined herein are fundamental to building a comprehensive physicochemical profile for this and other compounds of interest.

References

synthetic route to 4'-Bromo-4-(trifluoromethoxy)biphenyl from 4-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, four-step synthetic pathway for the preparation of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a valuable building block in pharmaceutical and materials science, starting from the commercially available 4-bromobiphenyl. The described route is robust, relying on well-established chemical transformations, and has been compiled to provide researchers with detailed experimental protocols and key quantitative data.

The trifluoromethoxy (-OCF3) group is of significant interest in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a practical pathway for its introduction onto a biphenyl scaffold.

Overall Synthetic Strategy

The synthesis proceeds through a four-step sequence, beginning with the functionalization of the unsubstituted phenyl ring of 4-bromobiphenyl. The key stages are:

-

Nitration: Electrophilic nitration of 4-bromobiphenyl to introduce a nitro group at the 4'-position, yielding 4-bromo-4'-nitrobiphenyl.

-

Reduction: Chemical reduction of the nitro group to an amine, affording 4'-amino-4-bromobiphenyl.

-

Diazotization and Hydrolysis: Conversion of the primary amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol, 4-bromo-4'-hydroxybiphenyl.

-

Trifluoromethoxylation: Installation of the trifluoromethoxy group onto the phenolic oxygen to yield the final product, this compound.

The overall workflow is depicted in the following diagram:

Figure 1: Synthetic workflow for this compound.

Data Presentation: Summary of Reactions

The following table summarizes the key quantitative data for each step in the synthetic route. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |

| 1 | Nitration | 4-Bromobiphenyl | Conc. HNO₃, Conc. H₂SO₄ | 4-Bromo-4'-nitrobiphenyl | 85-95% |

| 2 | Reduction | 4-Bromo-4'-nitrobiphenyl | Iron powder, NH₄Cl | 4'-Amino-4-bromobiphenyl | 90-98% |

| 3 | Diazotization & Hydrolysis | 4'-Amino-4-bromobiphenyl | NaNO₂, H₂SO₄, H₂O | 4-Bromo-4'-hydroxybiphenyl | 70-80% |

| 4 | Trifluoromethoxylation | 4-Bromo-4'-hydroxybiphenyl | CuI, 1,10-Phenanthroline, CF₃I (or other source) | This compound | 60-75% |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle concentrated acids and bromine-containing compounds with extreme care.

Step 1: Synthesis of 4-Bromo-4'-nitrobiphenyl

This procedure describes the electrophilic nitration of 4-bromobiphenyl. The bromine atom deactivates its own ring, directing the nitration to the para-position of the unsubstituted ring due to steric hindrance at the ortho-positions.

-

Materials:

-

4-Bromobiphenyl (1.0 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 4-bromobiphenyl.

-

Cool the flask in an ice bath (0-5 °C).

-

Slowly add concentrated sulfuric acid to the stirred starting material.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-bromobiphenyl over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from ethanol to afford 4-bromo-4'-nitrobiphenyl as a pale-yellow solid.

-

Step 2: Synthesis of 4'-Amino-4-bromobiphenyl

This protocol details the reduction of the nitro group to a primary amine using iron powder in the presence of a neutral salt like ammonium chloride.

-

Materials:

-

4-Bromo-4'-nitrobiphenyl (1.0 eq.)

-

Iron powder (Fe, fine grade, ~5.0 eq.)

-

Ammonium chloride (NH₄Cl, ~0.5 eq.)

-

Ethanol

-

Water

-

Ethyl acetate (for extraction)

-

Brine

-

-

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add 4-bromo-4'-nitrobiphenyl, ethanol, and water (e.g., in a 4:1 v/v ratio).

-

Add ammonium chloride and iron powder to the suspension.

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4'-amino-4-bromobiphenyl, which can be used in the next step without further purification.

-

Step 3: Synthesis of 4-Bromo-4'-hydroxybiphenyl

This procedure involves the conversion of the primary aromatic amine to a diazonium salt, followed by thermal hydrolysis to the phenol.

-

Materials:

-

4'-Amino-4-bromobiphenyl (1.0 eq.)

-

Sulfuric Acid (H₂SO₄, e.g., 10% aqueous solution)

-

Sodium Nitrite (NaNO₂, 1.1 eq.)

-

Water

-

Ice

-

Diethyl ether or Ethyl acetate (for extraction)

-

-

Procedure:

-

Prepare a suspension of 4'-amino-4-bromobiphenyl in an aqueous solution of sulfuric acid in a beaker.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate flask, dissolve sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

-

To hydrolyze the diazonium salt, add the solution portion-wise to a separate flask containing boiling water or a dilute aqueous sulfuric acid solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. The product may precipitate.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-4'-hydroxybiphenyl. The product can be purified by column chromatography or recrystallization.

-

Step 4: Synthesis of this compound

This protocol is an example of a modern copper-catalyzed trifluoromethoxylation of a phenol. This reaction often requires careful control of conditions and inert atmosphere techniques.

-

Materials:

-

4-Bromo-4'-hydroxybiphenyl (1.0 eq.)

-

Copper(I) iodide (CuI, e.g., 10-20 mol%)

-

1,10-Phenanthroline (ligand, e.g., 20-40 mol%)

-

A suitable trifluoromethylating agent (e.g., trifluoroiodomethane, CF₃I, or a shelf-stable electrophilic source)

-

A suitable base (e.g., Cs₂CO₃ or K₂CO₃, if required by the specific protocol)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)

-

-

Procedure:

-

To a flame-dried Schlenk tube or reaction vial, add 4-bromo-4'-hydroxybiphenyl, copper(I) iodide, 1,10-phenanthroline, and the base (if applicable) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the anhydrous, degassed solvent via syringe.

-

Introduce the trifluoromethylating agent. If using a gaseous reagent like CF₃I, it can be bubbled through the solution or introduced into the headspace of the sealed vessel.

-

Seal the reaction vessel and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction may take 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

-

The Advent of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of 4'-Bromo-4-(trifluoromethoxy)biphenyl

A Retrospective on the Emergence of Fluorinated Biphenyls in Medicinal Chemistry and Materials Science

The Strategic Approach: Suzuki-Miyaura Cross-Coupling

The most probable and historically significant method for the first synthesis of 4'-Bromo-4-(trifluoromethoxy)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method allows for the efficient construction of biaryl compounds from an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[2][3][4] The reaction's mild conditions and tolerance for a wide variety of functional groups make it an ideal choice for the synthesis of complex molecules.[2]

The logical retrosynthetic analysis for this compound points to two primary precursors: 4-(trifluoromethoxy)phenylboronic acid and a dihalogenated benzene, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene. The differential reactivity of the halogen atoms in the latter would allow for a selective coupling reaction.

Experimental Protocols

Synthesis of the Key Precursor: 4-(Trifluoromethoxy)phenylboronic Acid

The synthesis of 4-(trifluoromethoxy)phenylboronic acid is a critical first step. A representative and high-yielding procedure is detailed below.[5]

Methodology:

-

A solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) and triisopropyl borate (0.86 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -70°C under an inert atmosphere.

-

A solution of n-butyllithium in hexanes (1.93 equivalents) is added dropwise to the reaction mixture over several hours, maintaining the low temperature.

-

Following the addition, the reaction is stirred for a short period before being quenched with a strong acid, such as 6 M hydrochloric acid.

-

The mixture is then allowed to warm to room temperature and stirred overnight.

-

An aqueous workup is performed, typically involving extraction with an organic solvent like heptane and washing with a brine solution.

-

The organic phase is concentrated, and the resulting solid is dried under vacuum to yield 4-(trifluoromethoxy)phenylboronic acid.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |

| 1-bromo-4-(trifluoromethoxy)benzene | 241.01 | 1.0 | 1.69 kg |

| Triisopropyl borate | 188.08 | 0.86 | 1.46 kg |

| n-Butyllithium (2.25 M in hexanes) | 64.06 | 1.93 | 3.27 L |

| Product | Molecular Weight ( g/mol ) | Yield (%) | Quantity |

| 4-(trifluoromethoxy)phenylboronic acid | 205.93 | 90.4% | 1.306 kg |

Suzuki-Miyaura Coupling for the Synthesis of this compound

The final step involves the palladium-catalyzed coupling of 4-(trifluoromethoxy)phenylboronic acid with an excess of a dihaloarene. Using 1,4-dibromobenzene is a common strategy.

Methodology:

-

To a reaction vessel are added 4-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), 1,4-dibromobenzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (typically 2 mol%), and a phosphine ligand like triphenylphosphine (typically 4 mol%).

-

An appropriate solvent, such as toluene, and an aqueous solution of a base, commonly 2 M potassium carbonate, are added under an inert atmosphere.

-

The reaction mixture is heated to 80-90°C and stirred vigorously for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, washed, dried, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Exemplary):

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 1,4-dibromobenzene | 235.91 | 1.0 | 1.0 |

| 4-(trifluoromethoxy)phenylboronic acid | 205.93 | 1.2 | 1.2 |

| Palladium(II) acetate | 224.49 | 0.02 | 0.02 |

| Triphenylphosphine | 262.29 | 0.04 | 0.04 |

| Potassium carbonate | 138.21 | 4.0 | 4.0 |

| Product | Molecular Weight ( g/mol ) | Yield (%) | |

| This compound | 329.11 | High |

Visualizing the Synthesis

To further elucidate the synthetic process, the following diagrams illustrate the key transformations and the catalytic cycle at the heart of the Suzuki-Miyaura reaction.

Caption: Synthetic workflow for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Foundational Molecule for Innovation

The synthesis of this compound, likely first achieved through a Suzuki-Miyaura cross-coupling, marked a significant step in the availability of advanced fluorinated building blocks. This compound and its derivatives continue to be instrumental in the development of new pharmaceuticals and high-performance materials. The methodologies described herein represent a robust and efficient pathway to this valuable synthetic intermediate, underscoring the enduring legacy of palladium-catalyzed reactions in modern chemistry.

References

Quantum Chemical Calculations for 4'-Bromo-4-(trifluoromethoxy)biphenyl: A Technical Guide

Introduction

4'-Bromo-4-(trifluoromethoxy)biphenyl is a halogenated and trifluoromethoxylated aromatic compound. Such molecules are of significant interest to researchers in materials science and drug discovery due to the unique properties conferred by the halogen and trifluoromethoxy substituents. The trifluoromethoxy group, for instance, is highly lipophilic and metabolically stable, making it a valuable functional group in the design of bioactive compounds.[1][2] Similarly, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.[3]

Computational chemistry, particularly quantum chemical calculations, provides a powerful tool for investigating the molecular properties of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. This technical guide outlines a comprehensive computational protocol for performing quantum chemical calculations on this compound, aimed at providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Methodology: A Detailed Computational Protocol

The following protocol outlines a reliable and widely used approach for the quantum chemical characterization of this compound using the Gaussian suite of programs.[4][5]

Software

All calculations can be performed using the Gaussian 09 or a more recent version of the software package.[4][6] Visualization and analysis of the results can be carried out with GaussView or other compatible molecular visualization software.[7][8]

Level of Theory

A combination of a suitable DFT functional and a robust basis set is crucial for obtaining accurate results.

-

Density Functional Theory (DFT) Functional: The B3LYP hybrid functional is a versatile and widely used functional for organic molecules, offering a good balance between accuracy and computational cost for a wide range of properties.[9][10] For a more accurate description of non-covalent interactions, such as potential halogen bonding, functionals like M06-2X or ωB97X-D, which include corrections for dispersion, are recommended.[11][12] This guide will primarily focus on B3LYP for general-purpose calculations.

-

Basis Set: A mixed basis set approach is recommended to balance accuracy and computational efficiency. For the lighter atoms (C, H, O, F), the Pople-style 6-311++G(d,p) basis set is a suitable choice. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for anisotropic charge distribution, which is important for aromatic systems.[13][14] For the heavier bromine atom, a larger and more flexible basis set is required. The Dunning-style correlation-consistent basis set, aug-cc-pVTZ , is an excellent choice for obtaining high-accuracy results for halogen-containing molecules.[15][16]

Computational Steps

The following steps outline the workflow for the quantum chemical calculations:

Step 1: Geometry Optimization The first step is to determine the most stable three-dimensional structure of the molecule. An initial guess of the geometry of this compound can be built using a molecular editor. This structure is then optimized using the chosen level of theory (e.g., B3LYP/6-311++G(d,p) for C, H, O, F and aug-cc-pVTZ for Br). The optimization process finds the geometry that corresponds to a minimum on the potential energy surface.

Step 2: Frequency Calculation A frequency calculation should be performed on the optimized geometry at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[17]

-

It provides the vibrational frequencies that can be used to predict the infrared (IR) spectrum of the molecule.[18][19]

Step 3: Electronic Property Calculations With the optimized geometry, a series of calculations can be performed to determine the electronic properties of the molecule:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap are calculated. These are crucial for understanding the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity.[20][21][22]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP visualizes the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor), providing insights into potential sites for electrophilic and nucleophilic attack.[7][23]

-

Dipole Moment: The total dipole moment of the molecule is calculated to quantify its overall polarity, which influences its intermolecular interactions and solubility.[1][17][24]

Step 4: Spectroscopic Data Prediction

-

Infrared (IR) Spectrum: The vibrational frequencies and intensities from the frequency calculation are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.[25][26]

-

Nuclear Magnetic Resonance (NMR) Spectrum: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[2][27] These calculations are typically performed at the same level of theory as the geometry optimization.

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | Calculated Value |

| C-O (trifluoromethoxy) | Calculated Value |

| C-C (inter-ring) | Calculated Value |

| Bond Angles (degrees) | |

| C-C-Br | Calculated Value |

| C-C-O (trifluoromethoxy) | Calculated Value |

| Dihedral Angle (degrees) | |

| C-C-C-C (inter-ring torsion) | Calculated Value |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Table 3: Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Calculated Value | Calculated Value | C-H stretch |

| Calculated Value | Calculated Value | C=C aromatic stretch |

| Calculated Value | Calculated Value | C-F stretch |

| Calculated Value | Calculated Value | C-Br stretch |

Table 4: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (ortho to Br) | Calculated Value |

| H (meta to Br) | Calculated Value |

| H (ortho to OCF₃) | Calculated Value |

| H (meta to OCF₃) | Calculated Value |

| ¹³C NMR | |

| C-Br | Calculated Value |

| C-OCF₃ | Calculated Value |

| C (inter-ring) | Calculated Value |

Visualization of Computational Workflow and Molecular Properties

Visual diagrams are essential for conveying complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational protocol and the interplay between the structure and electronic properties of this compound.

Caption: Computational workflow for quantum chemical calculations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. net-eng.it [net-eng.it]

- 5. researchgate.net [researchgate.net]

- 6. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Orthogonality between Halogen and Hydrogen Bonding Involving Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. orgchemres.org [orgchemres.org]

- 14. Cation-π Interactions between Flame Chemi-ions and Aromatic Compounds - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. [PDF] Improved Infrared Spectra Prediction by DFT from a New Experimental Database. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. learn.schrodinger.com [learn.schrodinger.com]

- 22. wuxibiology.com [wuxibiology.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 26. pubs.acs.org [pubs.acs.org]

- 27. books.rsc.org [books.rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4'-Bromo-4-(trifluoromethoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-4-(trifluoromethoxy)biphenyl is a halogenated and trifluoromethoxy-substituted aromatic compound. The presence of the biphenyl core, a bromine atom, and a trifluoromethoxy group suggests a molecule with significant chemical and thermal stability. The trifluoromethoxy (-OCF₃) group is well-regarded in medicinal chemistry and materials science for its ability to enhance metabolic stability, improve lipophilicity, and increase thermal stability due to the high strength of the C-F bonds. This guide will explore the expected thermal properties of this compound, provide detailed, generalized experimental protocols for its characterization, and present a theoretical framework for its decomposition.

Physicochemical Properties

While extensive experimental data is not available, some fundamental properties of this compound have been reported.

| Property | Value | Reference(s) |

| IUPAC Name | 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | [1] |

| CAS Number | 134150-03-1 | [1][2] |

| Molecular Formula | C₁₃H₈BrF₃O | [1] |

| Molecular Weight | 317.1 g/mol | [2] |

Expected Thermal Properties

The thermal stability of this compound is expected to be substantial. The biphenyl scaffold provides a stable aromatic system. The C-Br bond is the most likely point of initial thermal cleavage, although it is still relatively stable. The trifluoromethoxy group is anticipated to significantly increase the decomposition temperature. The strong carbon-fluorine bonds in the -OCF₃ group require a considerable amount of energy to break, thus elevating the overall thermal stability of the molecule.

Experimental Protocols

The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of solid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Allow the instrument to stabilize at the starting temperature (e.g., 30 °C).

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

-

The onset temperature of the major mass loss step is typically reported as the decomposition temperature (T_d).

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan. Use an empty, sealed pan as a reference.

-

Instrument Setup:

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Equilibrate the instrument at the starting temperature (e.g., 25 °C).

-

-

Thermal Program:

-

Subject the sample to a heat-cool-heat cycle. For example:

-

Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

-

Cool from 200 °C back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

Reheat from 25 °C to 200 °C at the same heating rate. This second heating scan is often used to obtain a clear melting endotherm, free from thermal history effects.

-

-

-

Data Acquisition: Measure the heat flow to the sample relative to the reference pan as a function of temperature.

-

Data Analysis:

-

Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic peaks corresponding to melting.

-

The onset temperature of the melting peak is typically reported as the melting point (T_m).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a compound like this compound.

Caption: Experimental workflow for thermal stability analysis.

Hypothetical Decomposition Pathway

Given the lack of experimental data, a hypothetical decomposition pathway is proposed based on the known chemistry of similar compounds. The initial and most likely fragmentation would involve the cleavage of the C-Br bond, followed by the breakdown of the biphenyl and trifluoromethoxy groups at higher temperatures.

Caption: Hypothetical thermal decomposition pathway.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4'-Bromo-4-(trifluoromethoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4'-Bromo-4-(trifluoromethoxy)biphenyl with various boronic acids, a transformation of significant interest in the synthesis of complex molecules for drug discovery and materials science. The trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making this building block particularly valuable.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (this compound) to form a Palladium(II) complex.[5]

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the Palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid.[3]

-

Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Generalized Reaction Scheme

Figure 1. General scheme for the Suzuki coupling of this compound.

Experimental Conditions Overview

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions for the coupling of aryl bromides, which can be adapted for this compound.

| Parameter | Common Reagents and Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice can influence reaction rate and yield. Pd(PPh₃)₄ is often used for its reliability.[7][8] |

| Ligand | PPh₃, PCy₃, SPhos | Often used with catalysts like Pd(OAc)₂ to improve stability and activity.[3][5] |

| Boronic Acid | Arylboronic acids, Vinylboronic acids | A wide range of boronic acids can be used, though reactivity can be influenced by electronic and steric factors.[9][10][11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | An inorganic base is required to facilitate the transmetalation step. The choice of base can be critical for challenging substrates.[2][12][13] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5][9] |

| Temperature | 70-110 °C | The reaction temperature is dependent on the reactivity of the coupling partners and the solvent system used.[8][9] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst.[2] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The specific quantities and reaction time may need to be optimized for different boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Deionized Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Heating mantle or oil bath

-

Schlenk line or balloon for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq). Then, add the degassed organic solvent (e.g., Toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-